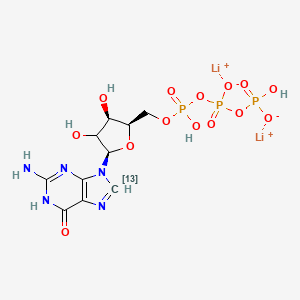

Guanosine triphosphate-13C (dilithium)

Description

Fundamental Role of Guanosine (B1672433) Triphosphate (GTP) in Cellular Processes

Guanosine triphosphate (GTP) is a purine (B94841) nucleoside triphosphate, a molecule as fundamental to cellular life as its more famous cousin, adenosine (B11128) triphosphate (ATP). wikipedia.org While ATP is often called the universal energy currency, GTP is a crucial and more specific player in a distinct set of vital cellular activities.

Its roles are multifaceted:

Energy Transfer and Metabolism: GTP serves as an energy source in specific metabolic reactions, including protein synthesis and gluconeogenesis (the generation of glucose). wikipedia.org For instance, one molecule of GTP is produced directly during the Krebs cycle. This GTP can also be readily converted to ATP by the enzyme nucleoside-diphosphate kinase.

Signal Transduction: GTP is essential for cellular signaling. It works in tandem with a large family of proteins called G-proteins, which act as molecular switches. youtube.comnih.gov When a G-protein is bound to GTP, it is in an "on" state, and when GTP is hydrolyzed to guanosine diphosphate (B83284) (GDP), it switches to an "off" state. youtube.com This switching mechanism controls a vast array of signaling pathways that allow cells to respond to hormones, neurotransmitters, and sensory stimuli. wikipedia.org

Protein Synthesis: During the translation of genetic information from messenger RNA (mRNA) into protein, GTP provides the energy for binding new amino acids to the ribosome and for moving the ribosome along the mRNA template. wikipedia.orgyoutube.com

RNA Synthesis: GTP is one of the four essential building blocks required for the synthesis of RNA during transcription. wikipedia.orgbritannica.com

Microtubule Dynamics: The assembly and disassembly of microtubules, which are critical components of the cell's cytoskeleton, are regulated by GTP. youtube.com Tubulin proteins bind to GTP to assemble into microtubules, and the hydrolysis of this GTP to GDP triggers disassembly.

| Cellular Process | Specific Role of GTP |

| Signal Transduction | Activates G-proteins, acting as a molecular switch. wikipedia.orgnih.gov |

| Protein Synthesis | Powers the binding of tRNA to the ribosome and ribosome translocation. wikipedia.orgyoutube.com |

| Energy Metabolism | Energy source for gluconeogenesis; produced in the Krebs cycle. wikipedia.org |

| RNA Synthesis | Serves as a monomer precursor for transcription. britannica.com |

| Cytoskeletal Dynamics | Regulates the polymerization and depolymerization of microtubules. youtube.com |

Rationale for Carbon-13 Labeling of Guanosine Triphosphate (GTP) for Advanced Research Applications

Given the central role of GTP in cellular function, understanding its metabolism is critical for deciphering complex biological processes in both health and disease. Labeling GTP with the stable isotope Carbon-13 creates Guanosine triphosphate-¹³C, a powerful tool for advanced research. medchemexpress.com The dilithium (B8592608) salt form is a common, stable preparation of this compound.

The rationale for using ¹³C-labeled GTP stems from the need to trace the fate of the guanine (B1146940) nucleotide pool with high specificity and without the hazards of radioactivity. By introducing Guanosine triphosphate-¹³C into cells or organisms, researchers can precisely follow how it is utilized and converted. moravek.com

Key research applications include:

Metabolic Flux Analysis (MFA): ¹³C-MFA is a technique used to quantify the rates of metabolic reactions. nih.govnih.gov By analyzing the pattern of ¹³C incorporation into downstream metabolites using mass spectrometry, scientists can determine the flux through pathways that consume or produce guanine nucleotides. youtube.comyoutube.com This can reveal how metabolic pathways are rewired in different conditions, such as cancer or during T-cell differentiation. frontiersin.org

NMR Spectroscopy Studies: NMR spectroscopy can detect the ¹³C nucleus, which has a magnetic moment that the much more abundant ¹²C lacks. moravek.comlibretexts.org This allows for the non-invasive, real-time observation of metabolic processes. nih.gov High-resolution NMR can provide detailed information about which specific carbon atoms in a molecule become labeled, offering deep insights into the biochemical transformations GTP undergoes. nih.gov

Pathway Discovery and Elucidation: Tracing the ¹³C label from GTP can help confirm its role in various processes and uncover new connections. For example, researchers can quantify its incorporation into RNA, assess the activity of G-protein signaling pathways, and study the dynamics of the cellular nucleotide pools. nih.gov

The use of Guanosine triphosphate-¹³C (dilithium) enables a detailed and dynamic view of cellular physiology that would be difficult to achieve with other methods. It allows for the direct interrogation of the complex network of reactions that revolve around this critical nucleotide, advancing our understanding of fundamental biology. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C10H14Li2N5O14P3 |

|---|---|

Molecular Weight |

536.1 g/mol |

IUPAC Name |

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i2+1;; |

InChI Key |

SPQUPDOUIWTDAU-DCJSODGBSA-L |

Isomeric SMILES |

[Li+].[Li+].[13CH]1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Methodologies for Synthesis and Purification of Guanosine Triphosphate 13c Dilithium

Enzymatic Synthesis Strategies for Isotopic Incorporation into Nucleotides

Enzymatic synthesis is a powerful strategy for producing uniformly ¹³C-labeled nucleotides. This approach leverages the metabolic machinery of microorganisms to incorporate stable isotopes from a labeled carbon source into cellular components, including nucleic acids. ru.nl

Research Findings: A common method involves growing microorganisms, such as the bacterium Escherichia coli or the methylotrophic yeast Pichia pastoris (formerly Methylobacterium methylotrophus), in a minimal medium where the primary carbon source is uniformly labeled with ¹³C, such as [U-¹³C]-glucose. ru.nlscispace.com As the microorganisms grow, their metabolic pathways naturally synthesize nucleotides, incorporating the ¹³C isotope throughout the guanine (B1146940) base and the ribose sugar moiety.

The general workflow for this process is as follows:

Cultivation: Microorganisms are cultured in a controlled environment with a ¹³C-labeled carbon source. The choice of organism and growth conditions can be optimized to maximize nucleic acid yield. ru.nl

Harvesting and Lysis: The cells are harvested, and the cellular nucleic acids (both RNA and DNA) are extracted. scispace.com

Hydrolysis: The extracted nucleic acids are enzymatically digested to their constituent nucleoside-5'-monophosphates (NMPs). For instance, nuclease P1 is often used for this hydrolysis step. scispace.com From 1 gram of a carbon source like glucose, yields of 40-60 mg of ribonucleoside-5'-monophosphates (rNMPs) can be achieved. ru.nl

Phosphorylation: The resulting mixture of NMPs is converted to nucleoside triphosphates (NTPs). This is typically accomplished in vitro using a cocktail of specific kinases. For the conversion of Guanosine (B1672433) monophosphate (GMP) to GTP, guanylate kinase is used to produce Guanosine diphosphate (B83284) (GDP), followed by pyruvate (B1213749) kinase or nucleoside-diphosphate kinase (NDK) to generate the final GTP product. ru.nlscispace.comnih.gov The entire phosphorylation of all four NMPs to NTPs can be completed in approximately 14 hours. scispace.com

This enzymatic approach is highly effective for producing GTP with uniform ¹³C labeling, which is invaluable for a wide range of structural and dynamic studies of RNA and protein-RNA complexes. acs.org

Table 1: Key Enzymes in the Enzymatic Synthesis of ¹³C-GTP

| Enzyme | Role in Synthesis | Reference |

|---|---|---|

| Nuclease P1 | Hydrolyzes nucleic acids to nucleoside-5'-monophosphates (NMPs) | scispace.com |

| Guanylate Kinase | Phosphorylates GMP to GDP | ru.nl |

| Pyruvate Kinase | Phosphorylates GDP to GTP | scispace.comnih.gov |

| Nucleoside-Diphosphate Kinase | Phosphorylates GDP to GTP | wikipedia.org |

Chemoenzymatic and Chemical Synthesis Approaches for Site-Specific Carbon-13 Labeling of Guanosine Triphosphate

For many advanced NMR experiments, site-specific labeling is preferred over uniform labeling to simplify complex spectra and probe specific molecular interactions. nih.gov Chemoenzymatic and purely chemical synthesis strategies provide the precision needed to introduce a ¹³C atom at a predetermined position within the guanosine triphosphate molecule. nih.gov

Research Findings: Chemoenzymatic methods combine the flexibility of chemical synthesis for creating labeled precursors with the high specificity of enzymatic reactions for subsequent modifications. A typical strategy involves the chemical synthesis of an isotopically labeled guanosine nucleoside or a guanine base, which is then enzymatically phosphorylated to GTP. acs.orgresearchgate.net For instance, the synthesis of 8-¹³C-purine phosphoramidites has been developed for incorporation into nucleic acids, demonstrating the feasibility of site-specific labeling of the guanine base. nih.gov

Purely chemical synthesis offers another route, although it can be more complex. The process might start from a simple, commercially available ¹³C-labeled precursor. For example, ¹³C-potassium cyanide can be used as an economical isotope source to build more complex organic molecules that eventually become part of the guanine ring. nih.gov These methods provide unparalleled control over the placement of the isotopic label.

These approaches are essential for detailed mechanistic studies, allowing researchers to monitor specific atoms during biochemical reactions or conformational changes. rsc.orgnih.gov

Table 2: Comparison of Synthesis Strategies for ¹³C-GTP

| Synthesis Strategy | Key Advantage | Typical Application | Reference |

|---|---|---|---|

| Enzymatic | High yield for uniform labeling | Global structural and dynamic analysis | ru.nlscispace.com |

| Chemoenzymatic | Precision of site-specific labeling | NMR resonance assignment, dynamic studies | acs.orgnih.gov |

| Chemical | High control over isotope placement | Mechanistic studies, synthesis of complex analogs | nih.govchemrxiv.org |

Chromatographic and Spectroscopic Methods for Purification and Isotopic Purity Verification

Regardless of the synthetic route, rigorous purification and verification are essential to ensure the quality of the final Guanosine triphosphate-¹³C (dilithium) product. A combination of chromatographic and spectroscopic techniques is employed to separate the target compound from reaction byproducts and to confirm its identity and isotopic enrichment. scispace.combiorxiv.org

Research Findings: Purification: High-Performance Liquid Chromatography (HPLC) is the primary tool for purifying NTPs. scispace.combiorxiv.org

Ion-Exchange HPLC: This method separates nucleotides based on their charge. Since GTP has a higher negative charge than its precursors (GMP and GDP), it can be effectively isolated. scispace.combiorxiv.org

Reverse-Phase Ion-Pairing HPLC: This technique is also used for the separation of dNTPs and can be applied to NTPs, offering an alternative purification strategy. ru.nl

Boronate Affinity Chromatography: This method is particularly useful for separating ribonucleotides from deoxynucleotides and for desalting the NTP solution after enzymatic reactions. It is crucial to perform this step at low temperatures, as NTPs can hydrolyze at the high pH (around 9.5) required for binding. scispace.com

Isotopic Purity Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the definitive method for confirming the position and extent of isotopic labeling. nih.gov By analyzing the ¹³C spectrum, researchers can verify that the label is incorporated at the intended site and quantify the enrichment level. nih.gov

Mass Spectrometry (MS): LC-MS is used to determine the mass of the purified product, thereby confirming its identity and the incorporation of the heavier ¹³C isotope. researchgate.net It can provide the mass distribution vector (MDV), which shows the fractional abundance of molecules with different numbers of ¹³C atoms. nih.gov

These quality control steps are critical to guarantee that the labeled GTP is suitable for its intended quantitative and structural applications. rsc.orgresearchgate.net

Strategies for Specific Atom Labeling within Guanosine Triphosphate (e.g., [α-¹³C], [β-¹³C], [γ-¹³C] phosphate (B84403), [ribose-¹³C], [base-¹³C])

The ability to place a ¹³C label at specific atomic positions within the GTP molecule is crucial for dissecting complex biological processes. Different strategies are used to achieve labeling in the guanine base or the ribose sugar. It is important to note that labeling the phosphate groups with carbon is not chemically feasible, as the triphosphate chain consists of phosphorus and oxygen atoms. Labeling is therefore targeted to the carbon skeleton of the guanine base and the ribose.

Research Findings:

[base-¹³C] Labeling: Site-specific labeling of the purine (B94841) ring of guanine can be achieved through multi-step chemical synthesis. For example, to label the C8 position, a synthetic route starting from simpler precursors allows for the specific introduction of a ¹³C atom at that site before the purine ring system is fully constructed. nih.gov Similarly, specific labeling patterns can be achieved in the purine ring by growing certain auxotrophic bacterial strains on specifically labeled precursors like [1-¹³C]-acetate or [2-¹³C]-acetate, which results in predictable ¹³C incorporation at positions C2, C4, C5, C6, and C8. ru.nl

[ribose-¹³C] Labeling: Labeling the ribose moiety can be accomplished either through biological or chemoenzymatic methods.

Enzymatic/Biological: Growing microorganisms on specifically labeled glucose (e.g., [1-¹³C]-glucose, [2-¹³C]-glucose) leads to predictable ¹³C patterns in the ribose ring through the pentose (B10789219) phosphate pathway. nih.gov Chemi-enzymatic methods have also been developed that provide access to 26 of the 32 possible ¹³C-labeled isotopomers of D-ribose, which can then be used to synthesize the desired labeled ribonucleoside. nih.gov

Salvage Pathways: The salvage synthesis of guanine nucleotides can be stimulated by the addition of labeled ribose. This process involves the metabolism of the nucleoside by nucleoside phosphorylase and phosphoribosyltransferase activity, providing a route to incorporate a labeled ribose unit. nih.gov

Phosphate-Adjacent Carbon Labeling (e.g., [5'-¹³C]): The carbon atom to which the α-phosphate is attached is the C5' atom of the ribose. Labeling this specific position can be achieved by using a synthetically prepared D-ribose that is specifically labeled at its C5 position. nih.gov Subsequent enzymatic or chemical steps would convert this labeled sugar into the full GTP nucleotide.

These specific labeling strategies are instrumental in high-resolution NMR studies aimed at determining the structure, dynamics, and interactions of nucleic acids and the proteins they bind. nih.govnih.gov

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy

Structural and Dynamic Characterization of Protein-Guanosine Triphosphate-13C Interactions via NMR

The specific labeling of guanosine (B1672433) triphosphate with ¹³C provides a direct window into the behavior of the nucleotide when bound to proteins, particularly GTPases, which act as molecular switches in signal transduction.

Ligand-observed NMR is a sensitive method for studying the binding of small molecules, such as GTP, to macromolecular targets like proteins. In this approach, the NMR signals of the ¹³C-labeled ligand are monitored as the protein is titrated into the sample.

When ¹³C-GTP binds to a protein, its local chemical environment changes, leading to perturbations in the ¹³C chemical shifts. By monitoring these chemical shift changes, one can determine the binding affinity (Kd) and the stoichiometry of the interaction. nih.gov The magnitude of the chemical shift perturbation (CSP) for a specific carbon atom in GTP is dependent on the concentration of the protein and the strength of the binding. A titration curve can be generated by plotting the change in chemical shift against the molar ratio of protein to ¹³C-GTP. Fitting this curve to a binding isotherm model yields the dissociation constant (Kd).

Furthermore, the stoichiometry of the complex can be determined by identifying the molar ratio at which the chemical shift changes plateau, indicating saturation of the ligand's binding site on the protein. nih.gov This method is particularly advantageous as it does not require isotopic labeling of the protein, which can be large and difficult to produce. nih.gov

| Carbon Position | Chemical Shift (δ) - Free ¹³C-GTP (ppm) | Chemical Shift (δ) - Protein-Bound ¹³C-GTP (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |

| Ribose C1' | 90.5 | 92.1 | +1.6 |

| Ribose C2' | 75.2 | 74.8 | -0.4 |

| Ribose C3' | 71.8 | 73.0 | +1.2 |

| Guanine (B1146940) C8 | 138.0 | 140.5 | +2.5 |

| Guanine C6 | 159.1 | 158.5 | -0.6 |

Table 1: Hypothetical ¹³C Chemical Shift Perturbations (CSP) for ¹³C-GTP upon Binding to a GTPase. This interactive table illustrates how the chemical shifts of specific carbon atoms in GTP can change upon binding to a protein. The magnitude and direction of the shift provide information about the binding event and the local environment of each carbon atom in the bound state.

To gain more detailed structural information about the protein-GTP interface, isotope-edited and isotope-filtered NMR experiments are employed. These powerful techniques allow for the selective observation of signals originating from either the ¹³C-labeled ligand or the protein, or, most importantly, the interactions between them. frontiersin.orgnih.gov

In a typical setup, a complex is formed between a ¹³C-labeled GTP and an unlabeled or ¹⁵N-labeled protein.

Isotope-Filtered NOESY: This experiment specifically detects intermolecular Nuclear Overhauser Effects (NOEs), which are distance-dependent interactions between protons. A pulse sequence is used to filter out all signals from protons attached to ¹³C nuclei, meaning only NOEs between protons on the unlabeled protein and protons on the bound ¹³C-GTP are observed. frontiersin.orgnih.govnih.gov This directly identifies the specific regions of the protein that are in close spatial proximity to the bound nucleotide, defining the binding pocket.

Isotope-Edited NOESY: Conversely, an isotope-edited experiment selects for signals from protons attached to ¹³C. frontiersin.orgnih.gov When applied to a complex of ¹³C-GTP and an unlabeled protein, this allows for the observation of NOEs between different parts of the bound GTP molecule and from the GTP to the protein. Comparing the NOESY spectrum of the bound ligand to that of the free ligand can reveal conformational changes in GTP upon binding.

These methods are crucial for the high-resolution structure determination of protein-GTP complexes, as they provide the critical intermolecular distance restraints needed for computational modeling. nih.govnih.gov

GTP binding is often the trigger for significant conformational changes in proteins, switching them from an "inactive" to an "active" state. nih.gov The use of ¹³C-GTP in real-time NMR experiments allows researchers to monitor these dynamic events as they happen. youtube.com

Upon binding of ¹³C-GTP, signals from the ¹³C nuclei can be tracked over time. Changes in chemical shifts or signal intensities can report on the kinetics of conformational transitions. For instance, many GTPases like Ras exist in a dynamic equilibrium between different conformational states (e.g., state 1 and state 2) even in their GTP-bound form. utoronto.ca These states can have different affinities for downstream effector proteins. ¹³C-NMR can be used to quantify the populations of these states and the rates of interconversion between them, providing insight into the allosteric regulation of the protein's activity. utoronto.ca The ability to directly observe the ligand's signals provides a sensitive probe for allosteric effects that are transmitted from distant sites on the protein to the nucleotide binding pocket.

Solution-State NMR for Guanosine Triphosphatase (GTPase) Mechanism Elucidation

GTPases regulate cellular processes by hydrolyzing GTP to Guanosine diphosphate (B83284) (GDP), which switches the protein to its inactive state. Understanding this hydrolysis mechanism is key to understanding their function. ¹³C-labeled GTP is an invaluable substrate for these studies.

Real-time NMR assays using ¹³C-GTP allow for the direct, continuous monitoring of the entire GTPase cycle, including GTP hydrolysis and nucleotide exchange (the release of GDP and binding of a new GTP molecule). researchgate.netnih.gov

As the GTPase catalyzes the hydrolysis of ¹³C-GTP to ¹³C-GDP, the chemical environment of the ¹³C nuclei, particularly those on the ribose and guanine base, changes. This results in distinct and well-resolved NMR signals for the GTP-bound and GDP-bound states of the protein. researchgate.net By acquiring a series of ¹³C spectra (or ¹H-¹³C correlation spectra like HSQC) over time, one can simultaneously track the disappearance of the ¹³C-GTP signal and the appearance of the ¹³C-GDP signal. nih.gov

The rate of GTP hydrolysis (kcat) can be precisely calculated by fitting the signal intensity changes to a kinetic model. nih.gov Similarly, the rate of nucleotide exchange can be measured by monitoring the displacement of bound ¹³C-GDP by unlabeled GTP. These NMR-based assays are powerful because they use the native, unmodified nucleotide (aside from the isotopic label), avoiding potential artifacts from fluorescently tagged analogues, and provide a direct readout of the reaction progress. nih.govutoronto.canih.gov

| Time (minutes) | ¹³C-GTP Signal Intensity (Normalized) | ¹³C-GDP Signal Intensity (Normalized) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

Table 2: Representative Data from a Real-Time NMR Experiment Monitoring GTPase-Mediated Hydrolysis of ¹³C-GTP. This interactive table shows the decay of the substrate (¹³C-GTP) signal and the corresponding increase of the product (¹³C-GDP) signal over time. Plotting this data allows for the calculation of the enzymatic rate constant.

Elucidating the structure of transient states, such as the enzyme-substrate-product transition state during GTP hydrolysis, is one of the most challenging goals in enzymology. While the transition state itself is too short-lived to be observed directly, NMR studies with ¹³C-GTP can provide crucial information about the conformations and interactions that lead to it.

By using slowly hydrolyzing GTP analogues or by studying mutant GTPases, it is possible to trap intermediate states in the catalytic cycle. Advanced NMR techniques, such as relaxation dispersion, can be applied to ¹³C-labeled GTP bound to a GTPase to detect and characterize low-population, transiently formed conformational states that are on the pathway to hydrolysis. utoronto.ca Changes in the ¹³C chemical shifts and dynamics of the ribose or guanine base as the system approaches the transition state can provide unique insights into the electronic and structural rearrangements required for catalysis, such as the positioning of the catalytic glutamine residue and the water molecule involved in the nucleophilic attack on the γ-phosphate. nih.gov These studies are critical for a complete understanding of the catalytic mechanism and for the design of inhibitors that target the transition state.

Solid-State NMR for Membrane-Associated or Aggregated Guanosine Triphosphate-Binding Protein Assemblies

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for studying the structure and dynamics of biomolecules that are not amenable to traditional solution NMR or X-ray crystallography. This includes large protein aggregates and, notably, membrane-associated proteins in their native-like lipid environments. The incorporation of ¹³C labels, for instance by using ¹³C-labeled GTP or by expressing the target protein in ¹³C-enriched media, is fundamental to these studies.

The primary challenge in ssNMR of large biomolecular systems is spectral complexity and low sensitivity. nih.gov Uniform ¹³C labeling of a protein results in a dense network of homonuclear dipole-dipole couplings, which complicates the spectra and hinders high-resolution analysis. nih.govbohrium.com To overcome this, various tailored isotopic labeling strategies are employed to simplify the spectra by reducing the number of ¹³C-¹³C couplings. nih.govnih.gov These methods involve using specific ¹³C-labeled precursors like glucose or glycerol (B35011) in the expression media, which results in the selective labeling of certain amino acid types or specific carbon positions within them. nih.govbohrium.commeihonglab.com This selective labeling approach simplifies spectra, reduces line broadening, and enables the measurement of specific structural constraints. meihonglab.com

For membrane-associated GTP-binding proteins, ssNMR allows for structural determination directly within cellular membranes or reconstituted lipid bilayers. nih.govacs.org This is critical as the lipid environment can significantly influence protein structure and function. For example, researchers have successfully determined the high-resolution structure of the aquaporin Z (AqpZ) membrane protein in native E. coli inner membranes using ssNMR, demonstrating the power of this technique to reveal atomic details in a physiological context. nih.gov This was achieved by optimizing protein expression and using a "dual-media" approach to suppress background signals from other cellular proteins. nih.gov By recording two-dimensional ¹³C-¹³C correlation spectra, sufficient distance restraints can be obtained for accurate structure calculation. nih.govacs.org

The choice of labeling strategy is crucial and depends on the specific research question. For instance, to study the protein backbone, growing bacteria on [2-¹³C]-glucose-containing media has been shown to be highly effective. nih.govnih.gov Information on molecular conformation and intermolecular organization is discerned through the analysis of ssNMR spectral features, such as peak positions and line widths, which are correlated with secondary structures. springernature.com

| Labeling Strategy | Description | Primary Advantage | Key Reference(s) |

|---|---|---|---|

| Uniform Labeling (U-¹³C) | All carbon sites are labeled with ¹³C, typically by using U-¹³C glucose or glycerol as the sole carbon source. | Maximizes the number of potential NMR-active nuclei for detecting correlations. | nih.gov |

| Fractional ¹³C Labeling | Proteins are grown on media containing a mixture of labeled and unlabeled carbon sources (e.g., 25-35% ¹³C-glucose). | Reduces ¹³C-¹³C homonuclear couplings, simplifying spectra while retaining connectivity information. nih.govnih.gov | nih.govnih.gov |

| Selective Labeling (e.g., [2-¹³C]-glucose) | Uses specifically labeled precursors to introduce ¹³C at defined positions within amino acid residues. | Significantly simplifies spectra, allowing for targeted structural analysis of specific regions, like the protein backbone. nih.govnih.gov | nih.govnih.gov |

| Ten-Amino Acid Selective and Extensive (TEASE) Labeling | Utilizes amino acid biosynthetic pathways to selectively label hydrophobic residues by providing ¹³C-glycerol and unlabeled products of the citric acid cycle. | Simplifies spectra of large membrane proteins and reduces line broadening. meihonglab.com | meihonglab.com |

Dynamic Nuclear Polarization (DNP) Enhanced ¹³C-NMR Studies of Guanosine Triphosphate-Related Systems

A major limitation in NMR spectroscopy, especially for ssNMR, is its inherently low sensitivity. Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances NMR signal intensities by transferring the high spin polarization of electrons to the surrounding nuclei. nih.govamazonaws.com This is achieved by doping the sample with a stable radical polarizing agent and irradiating it with microwaves at or near the electron Larmor frequency at cryogenic temperatures (e.g., below 100 K). nih.govamazonaws.com The theoretical signal enhancement for ¹³C nuclei can be over 2,600-fold, though practical enhancements are typically lower. amazonaws.com

DNP-enhanced ssNMR has revolutionized the study of complex biological systems, including those involving GTP. By using ¹³C-labeled GTP or its associated proteins, DNP allows for the acquisition of high-quality spectra in a fraction of the time required for conventional NMR, or enables studies on samples that were previously intractable due to low concentration or large size. nih.govnih.gov This technique has been successfully used to obtain long-range ¹³C-¹³C correlations in polymers and biological materials, providing valuable structural information. bruker.com

For instance, DNP-enhanced ¹³C NMR has been used to study the conformation of peptides and proteins. In one study, DNP-enhanced spectra provided strong evidence for the conformational disorder of the M13 peptide, which became ordered upon binding to calmodulin, as indicated by a pronounced sharpening of the ¹³C-¹³C cross-peak signals. researchgate.net In another application, 2D ¹³C-¹³C exchange spectroscopy on selectively labeled β-amyloid fibrils, enhanced by DNP, provided non-trivial constraints on the peptide backbone torsion angles (φ and ψ). nih.govbridge12.com These experiments were performed on a small (3.5 mg) sample and were completed in just four hours, highlighting the sensitivity gains from DNP. nih.govbridge12.com

The effectiveness of DNP depends on several factors, including the choice of polarizing agent (e.g., TOTAPOL, AMUPol), its concentration, and the sample preparation method. nih.govnih.gov Researchers have also developed "targeted DNP" (tDNP), where the polarizing agent is covalently attached to a specific site on the biomolecule of interest. nih.gov This approach can improve polarization efficiency and provide site-specific structural information. nih.gov

| System Studied | Polarizing Agent/Conditions | Key Finding(s) | Observed Enhancement (ε) | Key Reference(s) |

|---|---|---|---|---|

| β-amyloid (Aβ₁₋₄₀) fibrils | DOTOPA-TEMPO; 8 K | 2D ¹³C-¹³C exchange spectra constrained backbone torsion angles. Feasible on a 3.5 mg sample in under 4 hours. | 16–21 | nih.govnih.govbridge12.com |

| M13 peptide / Calmodulin complex | DOTOPA-4OH; 25 K | Spectra showed clear conformational changes of M13 upon binding to calmodulin, with signals shifting to α-helical chemical shifts. | ~100 (unbound), ~210 (bound) | researchgate.net |

| M2TM peptide in DMPC membranes | 10 mM AMUPol; d8-glycerol cryoprotectant | Demonstrated high enhancement for a membrane protein sample. | 80 | nih.gov |

| Neurotoxin / nAChR in native membranes | Optimized TOTAPOL concentration | Achieved significant sensitivity enhancement for a receptor in its native membrane environment. | ~12 | nih.gov |

Elucidating Enzymatic Reaction Mechanisms with Guanosine Triphosphate 13c

Application of Kinetic Isotope Effects (KIEs) with Guanosine (B1672433) Triphosphate-13C for Rate-Limiting Step Identification

The Kinetic Isotope Effect (KIE) is a powerful method for determining the rate-limiting step of an enzymatic reaction. This effect arises from the fact that heavier isotopes, such as ¹³C, form stronger chemical bonds than their lighter counterparts (¹²C). nih.gov Consequently, reactions that involve the breaking or formation of a bond to a ¹³C atom will proceed at a slightly slower rate. The magnitude of this rate difference, expressed as the ratio of the reaction rate with the light isotope to that with the heavy isotope (k₁₂/k₁₃), provides profound insights into the reaction mechanism.

If the bond to the isotopically labeled atom is altered during the rate-limiting step of the reaction, a significant KIE will be observed. Conversely, if the isotopic substitution is at a position not involved in the rate-determining step, the KIE will be small or nonexistent. For enzyme mechanisms where chemical events like bond-breaking and bond-making are partially or fully rate-limiting, KIE measurements using isotopically labeled substrates are invaluable. researchgate.net

In the context of GTP hydrolysis, a crucial reaction in cellular signaling, KIE studies can distinguish between different mechanistic steps, such as substrate binding, a conformational change, the chemical step of phosphate (B84403) transfer, or product release. For example, in the hydrolysis of GTP by Ras-family proteins, a key question is whether the cleavage of the β-γ phosphate bond is the slowest step. While many studies have utilized ¹⁸O-labeled GTP for this purpose, the principles are directly applicable to ¹³C-labeling, particularly if the reaction involves decarboxylation or other C-C bond cleavages. researchgate.netnih.gov

A KIE value significantly greater than 1.0 for a reaction using ¹³C-labeled GTP would indicate that a carbon bond is being broken or formed in the rate-limiting step. For instance, the reactive methyl group in the ene reaction of formaldehyde (B43269) exhibits a k(12C)/k(13C) of 1.006-1.009, demonstrating a measurable isotope effect. researchgate.net In GTP-dependent enzymatic reactions, if a step like the nucleophilic attack on the γ-phosphate is rate-limiting, a secondary KIE might be observed at a nearby ¹³C-labeled position due to changes in hybridization and bond vibrations in the transition state.

| Isotopic Label Position | Hypothetical Reaction Step | Expected KIE (k₁₂/k₁₃) | Interpretation |

| ¹³C on Ribose Sugar | Conformational change upon binding | ~1.0 | The chemical environment of the ribose does not significantly change in the rate-limiting step. |

| ¹³C at a position involved in bond cleavage | C-C bond cleavage (e.g., in a decarboxylation reaction) | >1.0 | The cleavage of the carbon bond is part of, or occurs before, the rate-limiting step. |

| ¹³C adjacent to the γ-phosphate | Nucleophilic attack on the γ-phosphate | Slightly >1.0 (Secondary KIE) | A change in bonding at the phosphate center during the rate-limiting step influences the vibrational energy of the adjacent carbon. |

If a chemical step is completely rate-limiting, the observed KIE reflects the intrinsic KIE of that step. However, if other steps like substrate binding or conformational changes are much slower, they can mask the intrinsic KIE, leading to an observed KIE value close to unity. researchgate.net Therefore, careful analysis of the magnitude of the KIE is crucial for correctly identifying the slowest step in the catalytic cycle.

Tracing Carbon Atom Flux through Enzyme Active Sites

¹³C-labeled GTP is an exceptional tracer for mapping the metabolic fate of the guanosine moiety in enzymatic reactions. By incorporating ¹³C at specific positions within the guanine (B1146940) base or the ribose sugar, scientists can follow the journey of these carbon atoms through complex biochemical transformations. This technique, often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), is a cornerstone of metabolic flux analysis. nih.govshimadzu.com

A prime example of this application is in the study of GTP cyclohydrolase I, the first enzyme in the de novo biosynthesis of tetrahydrobiopterin, an essential cofactor. researchgate.net Researchers enzymatically synthesized GTP that was uniformly labeled with ¹³C in the ribose moiety ([1',2',3',4',5'-¹³C₅]GTP) from [U-¹³C₆]glucose. researchgate.net By feeding this labeled substrate to GTP cyclohydrolase I and analyzing the product, dihydroneopterin triphosphate, using multinuclear NMR, they could precisely track how the ribose ring was opened and rearranged to form the pteridine (B1203161) ring of the product. researchgate.net This allowed for the direct observation of carbon atom flux and the elucidation of a complex ring-expansion mechanism.

This tracing methodology is broadly applicable. When ¹³C-GTP is used as a substrate, the resulting products will carry the ¹³C label. By analyzing the position of the label in the product molecules, the exact atom-to-atom transformations that occurred within the enzyme's active site can be deduced. shimadzu.com

| Enzyme System | ¹³C-GTP Labeling Position | Analytical Technique | Finding |

| GTP Cyclohydrolase I | Uniformly in the ribose ([1',2',3',4',5'-¹³C₅]) | NMR Spectroscopy | Elucidated the specific rearrangement and bond cleavages of the ribose ring to form the dihydroneopterin triphosphate product. researchgate.net |

| General GTP-utilizing pathways | Uniformly labeled glucose (precursor to GTP) | GC-MS | Quantified the split ratio of flux between glycolysis and the pentose (B10789219) phosphate pathway, which impacts nucleotide synthesis. shimadzu.com |

| In vivo human liver tissue | Uniformly labeled glucose and amino acids (precursors) | Mass Spectrometry | Traced carbon from precursors into the TCA cycle and gluconeogenesis, demonstrating pathway activity. nih.gov |

This approach is not limited to isolated enzymes. In cellular systems, feeding cells ¹³C-labeled precursors like glucose or glutamine allows for the tracing of carbon flow into the GTP pool and subsequently into RNA and other downstream metabolites. nih.govmit.edu This provides a quantitative map of metabolic activity and pathway utilization under various physiological or pathological conditions. nih.govresearchgate.net

Probing Substrate Specificity and Enzyme Promiscuity using ¹³C-GTP Analogs

Understanding why an enzyme selects its specific substrate from a sea of similar molecules is fundamental to biochemistry. Likewise, exploring an enzyme's ability to catalyze secondary, or "promiscuous," reactions can reveal evolutionary relationships and open avenues for bioengineering. ¹³C-labeled analogs of GTP are valuable tools for investigating both specificity and promiscuity.

To probe substrate specificity, researchers can synthesize a series of ¹³C-GTP analogs with systematic modifications to the guanine base, the ribose sugar, or the triphosphate chain. By testing which of these analogs can bind to the enzyme and, more importantly, be turned over into a product, a detailed map of the critical interactions required for catalysis can be constructed. The ¹³C label provides a convenient handle to monitor the reaction's progress via NMR or MS, confirming whether the analog is a true substrate, a competitive inhibitor (binds but does not react), or is simply ignored by the enzyme.

For instance, an analog might have a ¹³C-labeled ribose but lack a specific hydroxyl group. If this analog binds but is not hydrolyzed, it implies that the missing hydroxyl is essential for the catalytic step but not for initial binding. The use of non-hydrolyzable GTP analogs, such as GTPγS, has been a common strategy to "trap" enzymes in their GTP-bound state. nih.gov Incorporating a ¹³C label into such analogs would provide an additional spectroscopic reporter to study the structural and dynamic properties of these trapped complexes.

Contributions to Metabolic Flux Analysis Mfa

Isotopic Tracing of Carbon Metabolism in Diverse Biological Systems (Excluding Clinical Human Trials)

The use of ¹³C-labeled guanosine (B1672433) triphosphate, or its precursors like ¹³C-guanine, is a powerful method for tracing the metabolic fate of purines in a variety of non-human biological systems, including mammalian cell cultures and microorganisms. mit.edu In these experiments, cells are cultured in a medium where the standard nucleotide precursor is replaced or supplemented with its ¹³C-labeled counterpart. The heavy carbon isotope acts as a tag that does not perturb the biological system, allowing its incorporation into downstream metabolites to be tracked. youtube.com

A primary application of this technique is to distinguish between the two major pathways for nucleotide acquisition: de novo synthesis and salvage pathways. mit.edubiorxiv.org

De novo synthesis builds purines from simpler molecules like amino acids (glutamine, glycine, aspartate), bicarbonate, and formate, a process that is energetically expensive.

Salvage pathways recycle nucleobases and nucleosides from the breakdown of intracellular or extracellular nucleic acids, which is far more energy-efficient.

Studies in mammalian cell lines have utilized ¹³C-guanine to trace its direct incorporation into the guanylate nucleotide pools (GMP, GDP, and GTP). biorxiv.org By measuring the abundance of ¹³C-labeled GTP, researchers can precisely track the activity of the salvage pathway. This approach has been instrumental in understanding how different cell types, or cells under metabolic stress, regulate their nucleotide supply. For instance, tracing experiments have revealed that providing an external source of guanine (B1146940) can lead to its rapid salvage into GTP, which in turn can allosterically inhibit enzymes involved in the de novo synthesis of both guanine and adenine (B156593) nucleotides, demonstrating a sophisticated feedback control mechanism. biorxiv.org

Quantitative Determination of Intracellular Metabolic Pathway Fluxes Utilizing Guanosine Triphosphate-13C

The quantitative power of using ¹³C-labeled GTP precursors stems from the ability to measure the mass isotopomer distribution (MID) of key metabolites using mass spectrometry (MS). nih.gov The MID refers to the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0 for unlabeled, M+1 for one ¹³C atom, etc.). youtube.com By analyzing the MIDs of GTP and other related nucleotides, the relative flux between competing pathways can be calculated.

For example, in an experiment using ¹⁵N-amide-glutamine (to label the de novo pathway) and ¹³C-guanine (to label the salvage pathway), the fluxes can be deconvoluted. mit.edu

Cell Culture: Mammalian cells are grown in a medium containing ¹⁵N-glutamine and ¹³C-guanine.

Metabolite Extraction & Analysis: After a period of growth, intracellular metabolites are extracted. The nucleotide pools are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the labeling patterns of GTP and ATP.

Flux Calculation: The fraction of the GTP pool labeled with ¹³C indicates the contribution of the salvage pathway. The fraction labeled with ¹⁵N indicates the flux from de novo synthesis. The remaining unlabeled fraction represents the pre-existing pool or contributions from other sources.

This method allows for the precise quantification of pathway utilization under different conditions. Research has shown that supplementing cells with ¹³C-guanine can almost completely suppress the de novo synthesis of guanylates, as evidenced by the dominance of the ¹³C-labeled GTP isotopologue and the disappearance of ¹⁵N-labeled GTP derived from glutamine. biorxiv.org

Table 1: Illustrative Impact of ¹³C-Guanine Salvage on Purine (B94841) Nucleotide Synthesis Pathways

This table demonstrates how stable isotope tracing can quantify shifts in metabolic pathways. Data is conceptualized from findings where adding a salvageable nucleobase alters the contribution of de novo synthesis, which is traced using ¹⁵N-glutamine. mit.edubiorxiv.org

| Treatment Condition | Labeled Precursor(s) | Analyte | Predominant Labeled Form | Inferred Pathway Activity |

| Control | ¹⁵N-Glutamine | GTP | ¹⁵N-GTP | High de novo synthesis |

| Guanine Salvage | ¹⁵N-Glutamine + ¹³C-Guanine | GTP | ¹³C-GTP | High salvage activity; suppressed de novo synthesis |

| Guanine Salvage | ¹⁵N-Glutamine + ¹³C-Guanine | ATP | ¹⁵N-ATP (Reduced) | Suppressed de novo synthesis (due to feedback) |

Analysis of Anabolic and Catabolic Pathways Dependent on GTP

Tracing with ¹³C-GTP provides a direct means to analyze the flux through major anabolic pathways that consume this nucleotide. The most significant of these is the synthesis of Ribonucleic Acid (RNA). During transcription, GTP is one of the four essential ribonucleoside triphosphates incorporated into RNA strands. By culturing cells with a ¹³C-labeled precursor and subsequently hydrolyzing the total RNA, the amount of ¹³C-labeled guanosine recovered is a direct measure of the flux from the GTP pool into RNA synthesis. This provides critical information on the resources dedicated to building cellular biomass, a key process in proliferating cells. mit.edu

Beyond its role as a building block, GTP is a universal energy currency and signaling molecule. The rate of its synthesis and turnover is critical for:

Protein Synthesis: GTP provides the energy for the initiation and elongation steps of translation at the ribosome.

Signal Transduction: G-proteins, which are central to cellular signaling, rely on the hydrolysis of GTP to GDP to transmit signals from cell surface receptors.

Microtubule Dynamics: The polymerization of tubulin to form microtubules is dependent on GTP binding and hydrolysis.

While ¹³C-MFA with labeled GTP may not trace carbon atoms into the final products of these processes (e.g., proteins), it allows for the quantification of the flux required to maintain the GTP pool, thereby providing an indirect measure of the metabolic cost associated with these vital cellular functions.

Integration of ¹³C-MFA Data into Systems Biology Approaches for Metabolic Network Reconstruction

The flux data obtained from ¹³C-GTP tracing experiments are invaluable for constraining and validating genome-scale metabolic models (GSMMs). nih.gov GSMMs are comprehensive computational representations of an organism's entire metabolic network. researchgate.net While powerful, the predictions of these models can be uncertain due to the large number of reactions, especially in the complex, interconnected pathways of central metabolism. nih.gov

Flux balance analysis (FBA), a common method for interrogating GSMMs, often fails to accurately predict the behavior of parallel or cyclic pathways without additional experimental constraints. nih.gov Data from ¹³C-MFA provides these critical constraints. nih.gov By incorporating the experimentally determined flux values for nucleotide synthesis—such as the specific rates of de novo versus salvage pathways—the solution space of the model is significantly narrowed. This integration leads to more accurate and reliable predictions of cellular metabolism. nih.gov

This refined modeling approach, sometimes referred to as two-scale ¹³C MFA (2S-¹³C MFA), uses the hard constraints from isotopic labeling in core metabolism to improve the flux predictions across the entire peripheral network. nih.gov For example, knowing the precise flux distribution around the purine synthesis and salvage loops prevents the model from making physiologically unrealistic predictions about nutrient utilization or energy metabolism, ultimately leading to a more robust and predictive tool for metabolic engineering and understanding disease states.

Investigation of Cellular Signaling and Regulatory Networks

Studying Guanosine (B1672433) Triphosphate-Binding Proteins and Their Regulatory Cycles with Isotopic Tracers

Guanosine triphosphate (GTP)-binding proteins, also known as G-proteins, are a vast superfamily of molecular switches that regulate a multitude of essential cellular processes, including signal transduction, intracellular trafficking, cell proliferation, and protein synthesis. nih.govnih.govnih.gov These proteins cycle between an active, GTP-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state. youtube.com The transition between these states is tightly controlled by two main classes of regulatory proteins: Guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP to activate the G-protein, and GTPase-activating proteins (GAPs), which accelerate the hydrolysis of GTP to GDP, leading to inactivation. nih.govnih.govbiologists.com

Isotopic tracers such as Guanosine triphosphate-13C are instrumental in studying this regulatory cycle. Isotope labeling is a technique where atoms in a molecule are replaced by their isotopic counterparts to track their journey through a biological system. wikipedia.orgcreative-proteomics.com By introducing 13C-labeled GTP, scientists can monitor its binding to specific proteins and follow the dynamics of the GTPase cycle.

A key application is in the quantitative profiling of GTP-binding proteins within the entire proteome. nih.govnih.gov Researchers have developed methods using isotope-coded GTP probes to label and identify hundreds of GTP-binding proteins from various human cell lines. nih.gov For instance, a high-throughput targeted proteomic method was developed that uses desthiobiotin-GTP probes, which can be isotopically labeled (e.g., with deuterium), to tag GTP-binding proteins. nih.gov These tagged proteins are then digested, and the labeled peptides are enriched and analyzed by mass spectrometry, allowing for both identification and quantification. nih.govnih.gov This approach has successfully identified a significant portion of the human GTP-binding proteome and has been applied to study differential expression of these proteins in cancer cells. nih.gov

Table 1: Methods for Studying GTP-Binding Proteins Using Isotopic Tracers

| Method | Principle | Key Findings/Applications | Reference |

|---|---|---|---|

| Isotope-Coded GTP Probes with MRM Analysis | Proteins are labeled with desthiobiotin-GTP probes. Isotope coding (e.g., with deuterium) allows for quantitative comparison between samples. Labeled peptides are analyzed by multiple-reaction monitoring (MRM) mass spectrometry. | Quantification of 97 GTP-binding proteins in colon cancer cell lines; identification of differential expression between primary and metastatic cells. | nih.govnih.gov |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with "heavy" amino acids. This is used in competitive binding experiments between ATP and GTP probes to confirm probe selectivity. | Confirmed the selectivity of biotin-conjugated ATP and GTP acyl-phosphate probes for their respective binding proteins. | nih.gov |

| NMR Spectroscopy with 13C/15N Labeling | Proteins are recombinantly expressed with 13C or 15N labels. NMR is used to study the structural and dynamic changes upon GTP binding and hydrolysis. | Revealed conformational changes in KRAS mutants upon binding GDP vs. GTP, providing insights into oncogenic activation. | rsc.org |

Mechanistic Insights into Signal Transduction Pathways Involving GTP (e.g., G-protein Coupled Receptors, Ras Superfamily)

GTP is a central player in signal transduction, the process by which cells convert external stimuli into internal responses. Two of the most critical groups of proteins in these pathways are G-protein coupled receptors (GPCRs) and the Ras superfamily of small GTPases.

G-protein Coupled Receptors (GPCRs) are a vast family of transmembrane receptors that detect a wide array of signals, including hormones, neurotransmitters, and light. nih.govkhanacademy.org Upon binding of a ligand, the GPCR undergoes a conformational change that allows it to act as a GEF for its associated heterotrimeric G-protein. nih.govnih.gov This catalyzes the release of GDP and the binding of GTP to the Gα subunit, causing the Gα subunit to dissociate from the Gβγ dimer. nih.govyoutube.com Both the GTP-bound Gα and the Gβγ dimer can then modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a signaling cascade. nih.govbiorxiv.org Isotopic labeling, particularly with radiolabeled GTP analogs like [³⁵S]GTPγS, has been a cornerstone in measuring GPCR activation by quantifying G-protein binding. nih.gov The principles of these assays can be extended to stable isotope tracers like 13C-GTP for analysis via non-radioactive methods.

The Ras Superfamily comprises over 170 small GTPases in humans, including the well-known RAS, RHO, RAB, and ARF families. nih.gov These proteins act as critical signaling nodes that control a vast range of cellular activities, including gene expression, cell proliferation, differentiation, and survival. biologists.commdpi.com The founding members, HRAS, KRAS, and NRAS, are frequently mutated in human cancers. mdpi.com Like other G-proteins, Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state. nih.gov This cycle is the fundamental basis for their function as regulated molecular switches. nih.gov In the active, GTP-bound conformation, Ras proteins interact with downstream effector proteins, such as the RAF kinase, to propagate the signal. nih.govwikipedia.org

The use of 13C-labeled GTP in conjunction with NMR spectroscopy has provided profound insights into the structural dynamics of Ras proteins. rsc.org Studies on the KRAS protein, a major cancer driver, have used 13C and 15N labeling to analyze the distinct conformations of the wild-type and oncogenic mutant forms when bound to either GDP or GTP. rsc.org These studies revealed that while the core structure is largely unchanged, the flexibility of key regions known as "switch I" and "switch II" is significantly altered upon GTP binding, which dictates the protein's ability to interact with effectors. rsc.org

Analysis of GTP-Dependent Protein Synthesis and Assembly Processes

Protein synthesis is one of the most energy-intensive processes in the cell, and GTP provides a crucial source of that energy. Its role is particularly prominent in the translation phase, which occurs on ribosomes. GTP hydrolysis is required for several key steps, including the initiation of translation, the delivery of aminoacyl-tRNA to the ribosome by elongation factors (such as eEFs), and the translocation of the ribosome along the mRNA transcript. nih.govyoutube.com

The GTPase activity of translation factors acts as a timing and fidelity checkpoint, ensuring that each step of protein synthesis occurs correctly before proceeding to the next. youtube.com Isotopic tracers can be used to dissect the kinetics and regulation of these GTP-dependent steps.

Recent research has highlighted a critical link between GTP synthesis and ribosome biogenesis, especially in the context of cancer. nih.gov The MYC oncogene, which drives the growth of many tumors, stimulates both metabolism and protein synthesis. nih.gov Studies in small-cell lung cancer (SCLC) have shown that MYC-driven cells are highly dependent on the de novo synthesis of GTP. nih.gov This elevated requirement for GTP functions as a metabolic checkpoint, tethering the massive ribosome production demanded by MYC to the cell's nucleotide availability. This link is mediated by the GTPases GPN1 and GPN3, which are upregulated by MYC and are required to direct RNA polymerase I (Pol I) to ribosomal DNA for transcription. nih.gov Depleting GTP prevents this localization and halts ribosome biogenesis, revealing a vulnerability in these cancer cells. nih.gov The use of 13C-labeled metabolic precursors in such studies allows for tracing the flow of nutrients into GTP synthesis, providing a quantitative measure of the metabolic reprogramming driven by oncogenes like MYC. researchgate.net

Elucidation of GTP-Dependent Processes in Cellular Growth, Differentiation, and Apoptosis

The regulatory networks governed by GTP-binding proteins have a profound impact on fundamental cell fate decisions, including growth, differentiation, and programmed cell death (apoptosis).

Cellular Growth: The link between GTP availability and cell proliferation is well-established. nih.gov Rapidly proliferating cells, such as cancer cells, have a high demand for GTP not only for protein and RNA synthesis but also for signaling through growth-promoting pathways like the Ras-MAPK cascade. biologists.comnih.gov Studies have shown that inhibiting the enzymes of de novo GTP synthesis can suppress the growth of certain cancer cells, highlighting GTP metabolism as a therapeutic target. nih.govnih.gov

Differentiation: GTP and its derivatives also play a role in guiding cellular differentiation. For example, extracellular GTP and guanosine have been shown to promote the differentiation of human neuroblastoma cells into mature neurons. researchgate.net This process involves the extension of neurites and the expression of specific neuronal markers. researchgate.net In myogenic cells, extracellular GTP enhances differentiation and has been shown to stimulate the release of exosomes containing guanosine, suggesting a mechanism for paracrine signaling to coordinate muscle regeneration. nih.gov

Table 2: Role of GTP in Cellular Processes Investigated with Isotopic Labeling

| Cellular Process | Key Role of GTP/GTP-binding Proteins | Findings from Isotopic Labeling Studies | Reference |

|---|---|---|---|

| Growth/Proliferation | Drives Ras signaling pathways; precursor for RNA/DNA; energy for protein synthesis. | 13C tracing shows MYC-driven cancers have high GTP synthesis rates, creating a metabolic dependency. | nih.govnih.gov |

| Differentiation | Extracellular GTP/guanosine can induce neuronal differentiation and myogenesis. | GTP stimulates human muscle precursor cells to release exosomes containing guanosine, suggesting a signaling role. | researchgate.netnih.gov |

| Apoptosis | Ras signaling pathways regulate cell survival vs. apoptosis. GTP levels impact DNA damage response. | 13C-labeled amino acid tracing by NMR shows specific protein synthesis occurs during apoptosis. | biologists.comnih.govaacrjournals.org |

Advanced Methodologies and Future Research Directions

Synergistic Integration of Guanosine (B1672433) Triphosphate-13C Labeling with Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

NMR spectroscopy, particularly with the use of ¹³C and ¹⁵N isotopes, is exceptionally sensitive to the local chemical environment and dynamics of molecules. nih.govnih.gov By introducing ¹³C-GTP into a protein-ligand system, researchers can specifically probe the guanine (B1146940) nucleotide binding site. The ¹³C chemical shifts of the GTP molecule provide a rich source of encoded structural information, revealing details about its conformation, dynamics, and interactions with the protein on a microsecond-to-millisecond timescale. rsc.orgnih.govnih.gov

The precise conformation of the ribose and guanine base.

The dynamics of the triphosphate chain, which is crucial for hydrolysis.

The exchange rates between GDP- and GTP-bound states. rsc.org

Allosteric changes in the protein upon GTP binding.

Selective ¹³C labeling of GTP, combined with selective labeling of amino acids in the protein, can simplify complex NMR spectra, facilitating resonance assignment and enabling the study of large and challenging protein systems, including membrane proteins. meihonglab.comnih.gov This combined approach allows for a more complete understanding, wedding the high-resolution global structure from crystallography or Cryo-EM with the detailed, dynamic, and functional insights into the ligand's behavior provided by ¹³C-GTP-assisted NMR.

Development of Novel High-Throughput Screening Methodologies Utilizing ¹³C-GTP

High-throughput screening (HTS) is a fundamental process in drug discovery, enabling the rapid testing of vast compound libraries. nih.govalitheagenomics.com Traditional HTS assays often rely on indirect readouts like fluorescence or luminescence, which can be prone to interference from library compounds, leading to false positives or negatives. nih.gov The development of direct, label-free detection methods, primarily using mass spectrometry (MS) and NMR spectroscopy, represents a significant advancement. nih.govresearchgate.net Guanosine triphosphate-13C is poised to play a central role in the creation of next-generation HTS assays for targets involved in GTP metabolism.

In this context, ¹³C-GTP serves not as a mere tracer but as a core component of the screening technology. For enzymes that bind or hydrolyze GTP, a ¹³C-GTP-based assay offers a direct and unambiguous measure of activity.

Mass Spectrometry-Based HTS: Ultra-high-throughput MS platforms can directly measure the conversion of a substrate to its product. researchgate.netosti.gov An HTS campaign for inhibitors of a GTPase, for example, could be designed where the reaction mixture contains ¹³C-GTP. After a set incubation time, the reaction can be analyzed by a high-throughput MS system capable of distinguishing and quantifying ¹³C-GTP and its product, ¹³C-GDP, based on their mass difference. This provides a direct, quantitative measure of enzymatic inhibition that is less susceptible to the optical interference that plagues many conventional assays. nih.gov

NMR-Based HTS: NMR is a powerful tool for fragment-based drug discovery, where it detects the binding of small molecule fragments to a protein target. researchgate.net By using a protein that is uniformly or selectively ¹³C-labeled, researchers can monitor chemical shift perturbations (CSPs) upon ligand binding. A novel HTS approach could involve using ¹³C-GTP to detect compounds that disrupt the protein-GTP interaction. Changes in the ¹³C signals of the bound GTP upon the introduction of a library compound would indicate displacement or allosteric modulation, providing a robust method for identifying hits. High-throughput NMR methods that can rapidly quantify ¹³C-enriched molecules make this approach feasible for large-scale screening. nih.govnih.gov

The key advantage of using ¹³C-GTP in these methodologies is the generation of high-quality, quantitative data on the direct molecular interaction of interest, thereby reducing false leads and accelerating the drug discovery pipeline. ox.ac.uk

Table 1: Comparison of HTS Methodologies Utilizing ¹³C-GTP This is an interactive data table. You can sort, filter, and search the data.

Innovative Isotope Tracing Strategies and Computational Modeling for Complex Biological Systems

Stable isotope tracing with compounds like ¹³C-labeled glucose is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic pathways within a cell. nih.gov The use of Guanosine triphosphate-13C enables researchers to apply these powerful principles specifically to the complex network of purine (B94841) metabolism and its intersections with central carbon metabolism and other biosynthetic pathways.

When cells are cultured with ¹³C-GTP or its ¹³C-labeled precursors, the ¹³C atoms are incorporated into the guanosine nucleotide pool and downstream metabolites. By using mass spectrometry or NMR to analyze the mass isotopomer distribution vectors (MDVs)—the fractional abundance of molecules with a specific number of ¹³C atoms—researchers can trace the flow of carbon through the network. nih.gov

This approach allows for the detailed investigation of:

De novo vs. Salvage Pathways: Quantifying the relative contributions of the de novo synthesis pathway (from precursors like ribose-5-phosphate (B1218738) and glycine) versus the salvage pathway (recycling of guanine or guanosine) to the intracellular GTP pool. alitheagenomics.com

GTP-Dependent Processes: Tracing the carbon backbone from GTP into the synthesis of RNA, DNA, and other molecules.

Metabolic Reprogramming: Understanding how disease states or environmental changes alter the flux through GTP-related pathways.

Computational modeling is essential for interpreting the complex data generated from isotope tracing experiments. By inputting the experimentally measured MDVs into metabolic network models, computational algorithms can estimate the fluxes through dozens or even hundreds of reactions. researchgate.net These models can account for complex factors like bidirectional reactions and metabolic channeling. The integration of ¹³C-GTP tracing data with genome-scale metabolic models (GSMMs) provides a systems-level view of how guanosine nucleotide metabolism is regulated and integrated with the broader metabolic network of the cell. researchgate.net

Emerging Applications in Synthetic Biology and Metabolic Engineering for Guanosine Triphosphate-Related Pathways (Excluding Clinical Applications)

Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing biological systems for useful purposes. pnas.org The insights gained from ¹³C-GTP isotope tracing are directly applicable to these fields, providing the quantitative data needed to rationally engineer pathways related to guanosine triphosphate for non-clinical applications.

One of the primary goals of metabolic engineering is to optimize microbial cell factories for the production of high-value chemicals, materials, or biofuels. pnas.org ¹³C-MFA, powered by tracers like ¹³C-GTP precursors, is a key tool in the "design, build, test, learn" cycle of metabolic engineering.

Identifying Metabolic Bottlenecks: By quantifying fluxes, engineers can identify slow enzymatic steps or pathway branch points that divert carbon away from the desired product. For instance, if a synthetic pathway requires a high flux of GTP, ¹³C tracing can reveal limitations in the GTP biosynthesis pathway that need to be addressed through genetic modification. nih.gov

Optimizing Pathway Flux: Data from ¹³C-GTP tracing can guide the fine-tuning of gene expression to balance metabolic pathways, ensuring that cellular resources are efficiently channeled towards the production of a target molecule while maintaining cell health. pnas.org

Designing Novel Pathways: As synthetic biologists create entirely new metabolic pathways that may consume or produce GTP, ¹³C-GTP tracing provides a critical method to validate that the pathway is active and to quantify its performance within the complex metabolic context of the host organism. nih.gov

For example, in the production of a secondary metabolite that requires GTP as a co-factor, ¹³C tracing could be used to analyze the metabolic state of a high-producing strain versus a low-producing one. This might reveal that the high-producer has an upregulated de novo GTP synthesis pathway, a target that can then be engineered in other strains to improve their yield.

Table 2: Applications of ¹³C-GTP in Synthetic Biology and Metabolic Engineering This is an interactive data table. You can sort, filter, and search the data.

Q & A

Q. What safety protocols are critical when handling GTP-13C (dilithium) in biochemical assays?

- Methodological Answer : Follow OSHA/GHS guidelines for hygroscopic and reactive lithium salts. Use inert atmosphere gloveboxes for weighing and dissolution to prevent hydrolysis. Dispose of waste via approved isotopic waste protocols, segregating 13C materials from general lab waste .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.